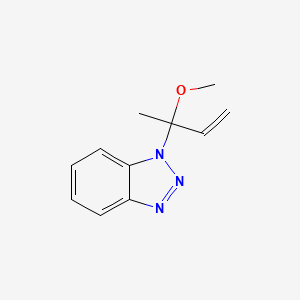

1-(2-Methoxybut-3-en-2-yl)-1H-1,2,3-benzotriazole

Description

1-(2-Methoxybut-3-en-2-yl)-1H-1,2,3-benzotriazole is a benzotriazole derivative characterized by a methoxy-substituted butenyl group at the 1-position of the benzotriazole core. Benzotriazoles are heterocyclic compounds widely used in organic synthesis, coordination chemistry, and pharmaceuticals due to their ability to stabilize intermediates and act as directing groups.

Properties

IUPAC Name |

1-(2-methoxybut-3-en-2-yl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-4-11(2,15-3)14-10-8-6-5-7-9(10)12-13-14/h4-8H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZPJEUWAPBXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)(N1C2=CC=CC=C2N=N1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxybut-3-en-2-yl)-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with 2-methoxybut-3-en-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactors can enhance the yield and purity of the product by providing precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxybut-3-en-2-yl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

Oxidation: The methoxybutenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The double bond in the methoxybutenyl group can be reduced to form saturated derivatives.

Substitution: The benzotriazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents such as bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of saturated derivatives.

Substitution: Formation of halogenated or nitrated benzotriazole derivatives.

Scientific Research Applications

Photochemical Applications

1-(2-Methoxybut-3-en-2-yl)-1H-1,2,3-benzotriazole has been studied for its potential use as a UV stabilizer in polymers. Its ability to absorb UV light makes it suitable for protecting materials from photodegradation.

- Case Study : In a study involving polymer films, the incorporation of this compound significantly improved the UV stability of the material compared to controls without the benzotriazole derivative. The films exhibited reduced yellowing and maintained mechanical properties after prolonged UV exposure.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and cycloadditions.

- Synthesis Example : Researchers have utilized this compound as a precursor for synthesizing novel heterocyclic compounds that exhibit biological activity.

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anticancer properties. The benzotriazole ring is known for its interaction with biological targets.

- Case Study : In vitro tests have shown that certain derivatives possess significant cytotoxicity against cancer cell lines, indicating potential for development into therapeutic agents.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Photochemical | UV stabilizer in polymers | Improved UV stability in polymer films |

| Organic Synthesis | Intermediate for complex molecule formation | Synthesis of novel heterocycles |

| Biological Activity | Potential antimicrobial and anticancer properties | Significant cytotoxicity against cancer cell lines |

Mechanism of Action

The mechanism of action of 1-(2-Methoxybut-3-en-2-yl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound may interact with cellular proteins, affecting their function and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of 1-(2-Methoxybut-3-en-2-yl)-1H-1,2,3-benzotriazole with structurally related benzotriazole derivatives reveals key differences in substituents and physical properties:

Key Observations :

- Substituent Effects : The methoxybutenyl group in the target compound likely enhances its solubility in polar solvents compared to alkyl-substituted analogs (e.g., 1-(1-Ethoxybutyl)-1H-benzotriazole). However, its melting point may be lower than nitroimidazole derivatives (e.g., 167–169°C for the nitro-substituted compound) due to reduced crystallinity .

- Spectroscopic Signatures: Nitroimidazole derivatives exhibit distinct IR peaks for NO₂ (1539, 1330 cm⁻¹), while ether-linked benzotriazoles show characteristic C-O signals in NMR (δ 73.2 ppm in $^{13}\text{C}$) .

Biological Activity

1-(2-Methoxybut-3-en-2-yl)-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzotriazole ring fused with a methoxybutenyl side chain. This unique structure is responsible for its varied biological activities.

Antimicrobial Activity

Research indicates that benzotriazoles exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzotriazole can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 20 | 100 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. The compound demonstrated a significant ability to scavenge free radicals, suggesting potential protective effects against oxidative stress-related diseases.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular metabolism.

- Interference with DNA Synthesis : Some studies suggest that it may interact with DNA or RNA synthesis pathways.

- Induction of Apoptosis : Evidence indicates that the compound can trigger apoptotic pathways in cancer cells.

Case Studies

A notable case study examined the effects of this compound on human liver cancer cells. The study found that treatment with varying concentrations led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Study Summary:

- Objective : Evaluate the anticancer effects on liver cancer cells.

- Methodology : MTT assay for cell viability; flow cytometry for apoptosis detection.

- Results : Significant reduction in cell viability at concentrations above 10 µM; increased apoptotic cell population observed.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Methoxybut-3-en-2-yl)-1H-1,2,3-benzotriazole, and how can intermediates be characterized?

Methodological Answer: The compound can be synthesized via benzotriazole-based intermediates. For example, α-haloketones or acid chlorides react with 1-[(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole under thermal conditions (neat) to yield masked carbonyl derivatives . Key intermediates are validated using IR, - and -NMR spectroscopy, and elemental analysis to confirm purity and structural integrity. For instance, intermediates like 1-(benzotriazol-1-yl)-2-ones (e.g., 3a–g ) are synthesized in high yields (>85%) using aliphatic or arylacetic acid chlorides, with reaction progress monitored via TLC .

Q. How is X-ray crystallography applied to determine the molecular geometry of benzotriazole derivatives?

Methodological Answer: X-ray diffraction using programs like SHELXL (SHELX suite) is critical for refining crystal structures. For example, anisotropic displacement parameters and bond lengths (e.g., N–N bonds in the triazole ring: N1–N2 = 1.389 Å, N3–N2 = 1.288 Å) are analyzed to confirm localized bonding patterns . Data collection involves monochromatic Mo-Kα radiation (λ = 0.71073 Å), with structures solved via direct methods and refined using full-matrix least-squares on . Programs like WinGX and ORTEP aid in visualizing anisotropic thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How does this compound act as a mechanism-based inactivator of SARS-CoV-2 main protease (Mpro^\text{pro}pro)?

Methodological Answer: The compound irreversibly inhibits M by targeting the catalytic cysteine residue (C145). Enzyme assays using recombinant M and fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) show time-dependent inactivation. Kinetic studies (e.g., ) and mass spectrometry confirm covalent adduct formation. Mutagenesis (e.g., C145A) eliminates inactivation, supporting a mechanism-based design .

Q. What computational methods elucidate the photolytic decomposition pathways of benzotriazole derivatives?

Methodological Answer: Multiconfigurational methods like CASPT2 and CASSCF are used to map potential energy surfaces (PES) for excited states. For 1H-1,2,3-benzotriazole, non-adiabatic molecular dynamics (NAMD) simulations reveal conical intersections between (ππ*) and (nπ*) states, leading to N–N bond cleavage. Basis sets (e.g., cc-pVDZ) and active spaces (e.g., 12 electrons in 10 orbitals) are selected to balance accuracy and computational cost .

Q. How do reaction conditions influence the acyl transfer reactivity of benzotriazole sulfonates?

Methodological Answer: 1-(Methanesulfonyl)-1H-1,2,3-benzotriazole reacts with carboxylic acids in the presence of bases (e.g., EtN) to form 1-acylbenzotriazoles. The reaction efficiency depends on solvent polarity (e.g., CHCl vs. THF) and temperature (room temperature to reflux). Subsequent aminolysis with amines (e.g., primary amines) yields amides in >70% yields. Kinetic studies using -NMR monitor intermediate stability and byproduct formation .

Q. What strategies resolve contradictions in spectroscopic data for benzotriazole derivatives?

Methodological Answer: Discrepancies in NMR or IR data (e.g., unexpected coupling constants or carbonyl stretches) are resolved via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.